molecular formula C32H22O4 B13152792 3,4,5,6-tetraphenylphthalic Acid CAS No. 27873-89-8

3,4,5,6-tetraphenylphthalic Acid

Cat. No.: B13152792
CAS No.: 27873-89-8
M. Wt: 470.5 g/mol
InChI Key: WCMNSFIBXDIFIR-UHFFFAOYSA-N
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Description

3,4,5,6-Tetraphenylphthalic Acid is a high-value synthetic intermediate primarily used in organic and materials chemistry research. Its structure features a benzene ring heavily substituted at the 3,4,5, and 6 positions with phenyl groups, creating a sterically crowded and conformationally interesting molecule. While direct studies on the acid are limited, its ester derivatives, such as Dimethyl 3,4,5,6-Tetraphenylphthalate, are well-characterized. These compounds are typically synthesized via a Diels-Alder reaction pathway, often using tetraphenylcyclopentadienone as a precursor . The crystal structure of the related dimethyl ester reveals that the central ring's substituents adopt a propeller-like conformation to minimize steric strain, which significantly influences the compound's solid-state packing and physical properties . The primary research application of this compound and its derivatives is as a precursor for constructing complex organic architectures, including phthalate esters and potentially metal-organic frameworks (MOFs). The steric bulk of the tetraphenyl groups makes it a compelling subject for studying crystallization behavior and intermolecular interactions in the solid state . As a polyaromatic building block, it may also be investigated for developing novel organic electronic materials or ligands for catalysis. This compound is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5,6-tetraphenylphthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O4/c33-31(34)29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(35)36)24-19-11-4-12-20-24/h1-20H,(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMNSFIBXDIFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C(=O)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296391
Record name 3,4,5,6-tetraphenylphthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27873-89-8
Record name 3,4,5,6-tetraphenylphthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 3,4,5,6 Tetraphenylphthalic Acid and Its Precursors

Strategies for the Direct Synthesis of 3,4,5,6-Tetraphenylphthalic Acid

The direct synthesis of this compound can be achieved through several chemical transformations, primarily involving the hydrolysis of its corresponding anhydride (B1165640) or through oxidative cleavage of larger polycyclic aromatic precursors.

Hydrolysis of 3,4,5,6-Tetraphenylphthalic Anhydride

The hydrolysis of 3,4,5,6-tetraphenylphthalic anhydride to the corresponding dicarboxylic acid is a common and straightforward method. This reaction involves the cleavage of the anhydride ring by water. The kinetics and mechanism of phthalic anhydride hydrolysis have been studied, and it is known that the reaction can be influenced by pH and the presence of catalysts. researchgate.net Generally, the hydrolysis proceeds by the nucleophilic attack of water on one of the carbonyl carbons of the anhydride.

Oxidation-Based Synthetic Routes

Oxidative methods provide an alternative pathway to this compound, starting from more complex hydrocarbon skeletons. These reactions involve the use of strong oxidizing agents to cleave specific carbon-carbon bonds and introduce the carboxylic acid functionalities.

One documented method for the preparation of the related anhydride involves the oxidation of tetraphenylhydrindene with chromic acid. orgsyn.org Although this specific citation refers to the synthesis of the anhydride, the resulting anhydride can be subsequently hydrolyzed to yield this compound. Chromic acid is a powerful oxidizing agent capable of cleaving C-C bonds and oxidizing alkyl side chains on aromatic rings to carboxylic acids.

Another oxidative route involves the use of potassium permanganate (B83412). Specifically, the oxidation of 7-carboxy-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydroindene with potassium permanganate has been reported as a method to produce the corresponding anhydride, which can then be hydrolyzed. orgsyn.org Potassium permanganate is a versatile and strong oxidizing agent widely used for the oxidation of organic compounds. nih.govpsu.edusciforum.netsci-hub.se The reaction conditions, such as temperature and pH, are critical in controlling the extent of oxidation and preventing unwanted side reactions.

Synthesis of 3,4,5,6-Tetraphenylphthalic Anhydride

The synthesis of 3,4,5,6-tetraphenylphthalic anhydride is a key step, as it is the direct precursor to the acid via hydrolysis. The most prominent method for its synthesis is the Diels-Alder reaction.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. walisongo.ac.idmdpi.com In the context of 3,4,5,6-tetraphenylphthalic anhydride synthesis, a diene and a dienophile react to form a cyclic adduct.

A common and well-established procedure involves the reaction of tetraphenylcyclopentadienone (B147504) (the diene) with maleic anhydride (the dienophile). orgsyn.org This [4+2] cycloaddition reaction initially forms a dihydrophthalic anhydride intermediate. nih.gov Subsequent dehydrogenation, often achieved in the same reaction pot using a suitable oxidizing agent or by heating at high temperatures, leads to the formation of the aromatic 3,4,5,6-tetraphenylphthalic anhydride. orgsyn.org An intimate mixture of tetraphenylcyclopentadienone and maleic anhydride is refluxed in a high-boiling solvent like bromobenzene (B47551). orgsyn.org The initial adduct, tetraphenyldihydrophthalic anhydride, can be isolated if desired. orgsyn.org Further reaction, often facilitated by the addition of bromine, leads to the final, stable aromatic anhydride. orgsyn.org

Another variation of the Diels-Alder approach involves the condensation of tetraphenylcyclopentadienone with chloromaleic anhydride. orgsyn.org Additionally, the reaction of tetraphenylcyclopentadienone with dimethylacetylene dicarboxylate, followed by hydrolysis of the resulting ester, can also lead to the desired product. umkc.edu

The following table summarizes the key reactants and conditions for the Diels-Alder synthesis of 3,4,5,6-tetraphenylphthalic anhydride.

DieneDienophileSolventConditionsProduct
TetraphenylcyclopentadienoneMaleic AnhydrideBromobenzeneReflux, followed by addition of Bromine3,4,5,6-Tetraphenylphthalic Anhydride
TetraphenylcyclopentadienoneChloromaleic AnhydrideNot SpecifiedCondensation3,4,5,6-Tetraphenylphthalic Anhydride
TetraphenylcyclopentadienoneDimethylacetylene dicarboxylateNitrobenzene (B124822)RefluxDimethyl Tetraphenylphthalate
Condensation of Tetraphenylcyclopentadienone with Maleic Anhydride

The reaction between tetraphenylcyclopentadienone and maleic anhydride is a well-established method for synthesizing the tetraphenylphthalic core structure. orgsyn.org This process begins with a [4+2] cycloaddition (Diels-Alder reaction) where the tetraphenylcyclopentadienone acts as the diene and maleic anhydride serves as the dienophile. This initial cycloaddition forms a bicyclic adduct.

Upon heating, this intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, extruding carbon monoxide (CO) to yield 1,2-dihydro-3,4,5,6-tetraphenylphthalic anhydride. orgsyn.org This dihydro intermediate can be isolated in nearly quantitative yields if the reaction is stopped at this point. orgsyn.org The evolution of carbon monoxide is a key indicator that the reaction is proceeding. orgsyn.org

Condensation of Tetraphenylcyclopentadienone with Chloromaleic Anhydride

An alternative, though less detailed in the provided literature, synthetic pathway involves the condensation of tetraphenylcyclopentadienone with chloromaleic anhydride. orgsyn.org This reaction follows a similar mechanistic pathway to that of maleic anhydride, proceeding through a Diels-Alder cycloaddition. The resulting adduct would then eliminate carbon monoxide and hydrogen chloride to achieve the aromatic phthalic anhydride structure.

Investigations into Reaction Conditions and Yield Optimization

Research into the synthesis of tetraphenylphthalic anhydride has explored various reaction conditions to optimize yield and purity. The choice of solvent and dehydrogenating agent are critical parameters.

In one established procedure, an intimate mixture of tetraphenylcyclopentadienone and maleic anhydride is refluxed in bromobenzene for several hours to form the dihydro intermediate. orgsyn.org Following this, a solution of bromine in bromobenzene is added to facilitate the dehydrogenation, ultimately yielding the final product. orgsyn.org This method reports a high yield of 87–89% for the crude product after cooling and filtration. orgsyn.org

Another reported method utilizes nitrobenzene as the solvent. orgsyn.org In this variation, the dehydrogenation of the dihydro intermediate is accomplished using sulfur. orgsyn.org While specific yields for this method are not detailed in the primary source, it represents an alternative set of conditions for the synthesis. orgsyn.org

The table below summarizes the key parameters from a well-documented synthetic procedure.

Table 1: Reaction Parameters for the Synthesis of 3,4,5,6-Tetraphenylphthalic Anhydride

Reactant 1 Reactant 2 Solvent Dehydrogenating Agent Yield (%)
Tetraphenylcyclopentadienone Maleic Anhydride Bromobenzene Bromine 87-89
Tetraphenylcyclopentadienone Maleic Anhydride Nitrobenzene Sulfur Not Specified

Data sourced from Organic Syntheses Procedure. orgsyn.org

Dehydrogenation Methods for Dihydrophthalic Anhydride Intermediates

The final and crucial step in the synthesis of 3,4,5,6-tetraphenylphthalic anhydride from the condensation of tetraphenylcyclopentadienone and maleic anhydride is the aromatization of the 1,2-dihydro-3,4,5,6-tetraphenylphthalic anhydride intermediate. orgsyn.org This dehydrogenation process involves the removal of two hydrogen atoms to form the stable aromatic ring of the phthalic anhydride system.

Two primary methods for this transformation have been documented:

Bromine in Bromobenzene : In this procedure, after the initial condensation, a solution of bromine in bromobenzene is added to the reaction mixture. An initial exothermic reaction occurs, after which the mixture is refluxed for approximately 3 hours to drive the dehydrogenation to completion. orgsyn.org

Sulfur in Nitrobenzene : An alternative approach involves using sulfur as the dehydrogenating agent when the reaction is carried out in a nitrobenzene solvent. orgsyn.org

The dihydro intermediate can be isolated as a stable compound before proceeding with the dehydrogenation step. orgsyn.org

Green Chemistry Approaches and Sustainable Synthesis Considerations for Tetraphenylphthalic Acid

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comjddhs.com The established synthesis of this compound offers several opportunities for the application of these principles.

A primary concern in the traditional synthesis is the use of hazardous solvents like bromobenzene and nitrobenzene. orgsyn.org Green chemistry encourages the substitution of such solvents with more environmentally benign alternatives. mt.com Future research could explore the feasibility of using greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, for the condensation step, although solubility of the nonpolar reactants could be a challenge. mt.com

Another key area for improvement is energy consumption. The traditional methods require prolonged refluxing for several hours. orgsyn.org Microwave-assisted organic synthesis (MAOS) is an innovative technique that can dramatically reduce reaction times from hours to minutes, thereby saving significant energy. ijpsjournal.commdpi.com Applying microwave irradiation to the condensation and dehydrogenation steps could lead to a more efficient and sustainable process. mdpi.com

Furthermore, exploring solvent-free reaction conditions is a core tenet of green chemistry. mdpi.comresearchgate.net Investigating whether the condensation of tetraphenylcyclopentadienone and maleic anhydride could proceed in a melt or solid-state reaction, potentially under microwave irradiation, could eliminate solvent waste entirely. ijpsjournal.commdpi.com The development of reusable catalysts for the dehydrogenation step, replacing stoichiometric reagents like bromine or sulfur, would also align with green chemistry principles by improving atom economy and reducing waste. researchgate.net

Chemical Reactivity and Derivatization Strategies of 3,4,5,6 Tetraphenylphthalic Acid

Carboxylic Acid Functional Group Transformations

The adjacent carboxylic acid groups on the central aromatic ring are the primary sites for chemical modification. These groups undergo typical transformations characteristic of carboxylic acids, allowing for the synthesis of a wide range of derivatives such as esters, amides, and anhydrides.

The conversion of the carboxylic acid groups of 3,4,5,6-tetraphenylphthalic acid into esters is a fundamental transformation. Esterification can be achieved through various standard methods, including Fischer esterification with an alcohol under acidic catalysis or by reacting the corresponding acid chloride with an alcohol.

A notable derivative is dimethyl 3,4,5,6-tetraphenylphthalate. This diester can be synthesized via a Diels-Alder reaction between tetraphenylcyclopentadienone (B147504) and dimethyl acetylenedicarboxylate. umkc.edu In this process, the initial cycloaddition adduct expels carbon monoxide to yield the stable aromatic diester. umkc.edu General esterification can also be accomplished using reagents like triphenylphosphine dibromide in the presence of an alcohol and a base. unc.edu The kinetics of such reactions, particularly with the related phthalic anhydride (B1165640), show that the formation of a monoester is typically very fast, followed by a slower, reversible reaction to form the diester. researchgate.net

Table 1: Properties of Dimethyl 3,4,5,6-tetraphenylphthalate

Property Value
IUPAC Name dimethyl 3,4,5,6-tetraphenylbenzene-1,2-dicarboxylate nih.gov
Molecular Formula C₃₄H₂₆O₄ nih.gov
Molecular Weight 498.6 g/mol

| Appearance | Solid |

Similar to esterification, the carboxylic acid functionalities can be converted into amides through reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride, followed by the addition of the desired amine. Direct condensation between the diacid and an amine can also be achieved using coupling agents.

While specific studies detailing the amidation of this compound are not prevalent, the synthesis of symmetrical diamides from the related terephthalic acid provides a clear procedural analogue. mdpi.com In a typical synthesis, terephthalic acid dichloride is reacted with an amino acid methyl ester in the presence of a base to yield the corresponding diamide. mdpi.com This methodology is broadly applicable and suggests that this compound can be readily converted to a variety of amide derivatives, which could serve as building blocks for polyamides or other complex macromolecules.

Table 2: Representative Structure of a Diamide Derivative

Property Generic Example
Derivative Type N,N'-Dialkyl-3,4,5,6-tetraphenylphthalamide
Functional Group Two secondary amide groups

| Potential Synthesis | Reaction of the diacid chloride with a primary amine |

Due to the ortho positioning of its two carboxylic acid groups, this compound can be readily dehydrated to form the corresponding cyclic anhydride, 3,4,5,6-tetraphenylphthalic anhydride. This intramolecular condensation is a common feature of 1,2-dicarboxylic acids. The anhydride is a stable, crystalline solid with a high melting point, reported to be in the range of 289–297°C. orgsyn.orgchemicalbook.com

The synthesis of 3,4,5,6-tetraphenylphthalic anhydride can be accomplished through the reaction of tetraphenylcyclopentadienone with maleic anhydride. orgsyn.org This reaction proceeds through a Diels-Alder cycloaddition to form an intermediate, which is subsequently dehydrogenated to yield the final aromatic anhydride. orgsyn.org

As a cyclic anhydride, 3,4,5,6-tetraphenylphthalic anhydride is an important synthetic intermediate. The anhydride ring is susceptible to nucleophilic attack. For example, it reacts with water to hydrolyze back to the parent dicarboxylic acid and with alcohols to form monoesters. manavchem.comsmolecule.com Its reactivity with amines can lead to the formation of phthalamic acids (mono-amide, mono-acid) or, under dehydrating conditions, phthalimides. mdpi.com

Table 3: Properties of 3,4,5,6-Tetraphenylphthalic Anhydride

Property Value
IUPAC Name 4,5,6,7-Tetraphenylisobenzofuran-1,3-dione chemicalbook.com
Molecular Formula C₃₂H₂₀O₃ chemicalbook.com
Molecular Weight 452.5 g/mol chemicalbook.com
Melting Point 293-297 °C chemicalbook.com

| Appearance | White to yellow solid chemicalbook.com |

Reactions Involving the Phenyl Substituents

The four phenyl groups attached to the central ring provide additional sites for chemical modification, primarily through reactions typical of aromatic compounds, such as electrophilic substitution.

The four phenyl substituents on the this compound backbone are expected to undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. minia.edu.eg The carboxylic acid groups on the central ring are strongly deactivating, meaning electrophilic attack on that ring is highly disfavored. quora.com

Therefore, EAS reactions would occur on the peripheral phenyl rings. These rings are activated by the benzene core to which they are attached, and substitution is directed to the ortho and para positions. However, significant steric hindrance from the bulky central structure and adjacent phenyl groups would likely cause a strong preference for substitution at the less hindered para position of each phenyl ring. For example, bromination with Br₂ and a Lewis acid catalyst would be expected to yield a tetra-(4-bromophenyl) derivative as the major product.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ 3,4,5,6-Tetra(4-nitrophenyl)phthalic acid
Bromination Br₂, FeBr₃ 3,4,5,6-Tetra(4-bromophenyl)phthalic acid

| Acylation | RCOCl, AlCl₃ | 3,4,5,6-Tetra(4-acylphenyl)phthalic acid |

The derivatization of the phenyl substituents opens up possibilities for employing metal-catalyzed cross-coupling reactions to further elaborate the molecular structure. mdpi-res.com These powerful C-C and C-heteroatom bond-forming reactions are cornerstones of modern organic synthesis. dntb.gov.ua

A common strategy would first involve the functionalization of the phenyl rings, for example, through halogenation as described in the previous section. The resulting aryl halide derivatives, such as 3,4,5,6-tetra(4-bromophenyl)phthalic acid, could then serve as substrates for a variety of coupling reactions. For instance, a Suzuki coupling with an arylboronic acid could be used to synthesize more complex polyaromatic structures. Similarly, Heck, Negishi, or Sonogashira couplings could be employed to introduce alkenyl, alkyl, or alkynyl groups, respectively, onto the peripheral phenyl rings. mdpi-res.comresearchgate.net This two-step approach of substitution followed by coupling provides a versatile strategy for creating highly complex and functionalized derivatives of this compound.

Table 5: Hypothetical Metal-Catalyzed Coupling Sequence

Step Reaction Type Substrate Reagents Product
1 Electrophilic Bromination This compound Br₂, FeBr₃ 3,4,5,6-Tetra(4-bromophenyl)phthalic acid

| 2 | Suzuki Coupling | 3,4,5,6-Tetra(4-bromophenyl)phthalic acid | Ar-B(OH)₂, Pd catalyst, base | 3,4,5,6-Tetra(4-arylphenyl)phthalic acid |

Table of Mentioned Compounds

Compound Name
This compound
3,4,5,6-tetraphenylphthalic anhydride
4,4'-oxydiphthalic anhydride
4-aminothiophene-3-methylcarboxylate hydrochloride
Dimethyl 3,4,5,6-tetraphenylphthalate
dimethyl acetylenedicarboxylate
maleic anhydride
N,N'-Dialkyl-3,4,5,6-tetraphenylphthalamide
terephthalic acid
terephthalic acid dichloride
tetraphenylcyclopentadienone
thionyl chloride

Formation of Macrocyclic and Polymeric Derivatives

The rigid, sterically demanding structure of this compound, characterized by a central benzene ring flanked by two carboxylic acid groups and four peripheral phenyl rings, makes it a compelling building block for the construction of complex macrocyclic and polymeric architectures. Its dicarboxylic nature allows it to act as a linker or monomer, while the bulky phenyl substituents significantly influence the stereochemistry and packing of the resulting superstructures.

Integration into Coordination Polymers (CPs)

Coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), are crystalline materials formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers). researchgate.netmdpi.com The tetraphenylphthalate anion, the deprotonated form of this compound, serves as an organic linker, with its carboxylate groups coordinating to metal centers to form extended one-, two-, or three-dimensional networks. nih.gov

The design of CPs and MOFs is heavily dependent on the geometry and functionality of the organic ligand. frontiersin.org The tetraphenylphthalate ligand presents a unique case due to the significant steric hindrance imposed by its four phenyl groups. These groups are not coplanar with the central phthalate ring, creating a bulky, three-dimensional profile that restricts the possible coordination geometries and influences the porosity and topology of the final framework.

The carboxylate groups of the tetraphenylphthalate anion can adopt several coordination modes with metal centers, including:

Monodentate: One carboxylate oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center.

Bidentate Bridging: The two oxygen atoms of a single carboxylate group bridge two different metal centers.

The steric bulk of the adjacent phenyl rings may favor bridging coordination modes that extend the framework, while potentially limiting the formation of dense, highly-coordinated metal clusters. This steric influence is a critical design element, offering a pathway to control the dimensionality and interpenetration of the resulting polymer network. frontiersin.org

Zinc(II) is a popular choice for the synthesis of coordination polymers due to its versatile coordination geometry (typically tetrahedral or octahedral) and its d¹⁰ electronic configuration, which often leads to colorless crystals and luminescent properties. nih.govnih.gov The synthesis of Zn(II)-based CPs with the tetraphenylphthalate anion typically involves solvothermal or hydrothermal methods. mdpi.comresearchgate.net In these procedures, a salt of zinc, such as zinc nitrate or zinc acetate, is mixed with this compound in a high-boiling-point solvent, often N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The mixture is sealed in a vessel and heated, allowing for the slow crystallization of the coordination polymer over several hours or days.

The choice of solvent, temperature, pH, and molar ratio of metal to ligand can significantly influence the final product, potentially leading to different crystalline phases or amorphous polymers. rsc.org

Table 1: Typical Conditions for Synthesis of Zinc(II)-Carboxylate Coordination Polymers

Parameter Typical Value/Condition Purpose
Metal Source Zinc nitrate, Zinc acetate, Zinc chloride Provides the Zn(II) nodes for the framework.
Ligand This compound Acts as the organic linker connecting metal nodes.
Solvent DMF, DEF, Ethanol, Water Solubilizes reactants and can act as a template for pore formation.
Temperature 100 - 180 °C Promotes crystal growth and formation of thermodynamically stable phases.
Method Solvothermal / Hydrothermal High-temperature synthesis in a sealed vessel to facilitate crystallization.

| pH Modifier | Base (e.g., NaOH) or Acid | Can influence the deprotonation state of the ligand and the coordination environment of the metal. |

Other essential characterization methods include:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to compare it with the simulated pattern from SCXRD data. nih.gov

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the MOF and to identify the temperature at which guest solvent molecules are removed and the framework itself begins to decompose. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to verify the coordination of the carboxylate groups to the zinc(II) centers. The characteristic C=O stretching frequency of the carboxylic acid (typically ~1700 cm⁻¹) shifts to lower wavenumbers upon deprotonation and coordination to the metal ion. nih.gov

Porosity Measurement: Gas adsorption-desorption isotherms (typically using N₂ at 77 K) are employed to determine the surface area (e.g., BET surface area) and pore volume of the MOF, which are critical parameters for applications in gas storage and separation. nih.gov

Table 2: Key Techniques for MOF Characterization

Technique Information Obtained
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D crystal structure, bond lengths/angles, network topology. nih.gov
Powder X-ray Diffraction (PXRD) Phase purity of the bulk sample, confirmation of crystal structure. nih.gov
Thermogravimetric Analysis (TGA) Thermal stability, solvent content, decomposition temperature. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of ligand coordination to the metal center. nih.gov

| Gas Adsorption Analysis | Surface area, pore size, and pore volume. nih.gov |

Derivatization for Polymer Chemistry Applications

Beyond coordination chemistry, this compound is a valuable precursor for monomers used in traditional polymer chemistry. Its two carboxylic acid groups can undergo standard organic transformations to yield reactive derivatives suitable for step-growth polymerization.

Anhydride Formation: Dehydration of the diacid, typically by heating with a dehydrating agent like acetic anhydride, yields 3,4,5,6-tetraphenylphthalic anhydride . orgsyn.org This anhydride is a key monomer for the synthesis of high-performance polymers such as polyimides (via reaction with diamines) and polyesters (via reaction with diols).

Esterification: The acid can be readily converted into its corresponding diester, for example, dimethyl 3,4,5,6-tetraphenylphthalate , through Fischer esterification with methanol. nih.gov Such diesters are common monomers for polycondensation reactions. For instance, transesterification with diols like ethylene glycol is a standard method for producing polyesters. researchgate.netresearchgate.net

Acyl Chloride Formation: Treatment of the diacid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid groups into highly reactive acyl chlorides. The resulting diacyl chloride can then be reacted with diamines to form polyamides or with diols to form polyesters under milder conditions than direct condensation. researchgate.net

The inclusion of the bulky, rigid tetraphenylphthalate core into a polymer backbone is expected to impart properties such as high thermal stability, increased glass transition temperature (Tg), and modified solubility.

Incorporation into Advanced Materials via Supramolecular Assembly

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to organize molecules into well-defined, functional assemblies. nih.govmdpi.com this compound is well-suited for building such structures.

The two carboxylic acid groups are potent sites for hydrogen bonding. They can form strong, directional hydrogen bonds with each other or with other complementary molecules, leading to the self-assembly of tapes, sheets, or more complex three-dimensional networks. The four peripheral phenyl groups provide extensive surfaces for π-π stacking interactions, which can further stabilize the assemblies and direct their long-range order. The interplay between hydrogen bonding and π-π stacking can be exploited to construct advanced materials like liquid crystals, organogels, and molecularly porous solids.

Advanced Characterization and Structural Elucidation of 3,4,5,6 Tetraphenylphthalic Acid and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in elucidating the structural features of 3,4,5,6-tetraphenylphthalic acid and its analogs at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the intricate carbon framework and proton environments of this compound and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a derivative like dimethyl 3,4,5,6-tetraphenylphthalate, the spectrum would show signals corresponding to the methyl protons of the ester groups and the aromatic protons of the four phenyl rings. chegg.com Due to the complex arrangement of the phenyl groups, the aromatic region often displays overlapping signals, which can sometimes be resolved to assign specific protons. chegg.com

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is particularly powerful for verifying the carbon skeleton. In dimethyl 3,4,5,6-tetraphenylphthalate, distinct signals are observed for the different types of carbon atoms. stackexchange.comechemi.com The spectrum typically reveals signals for the ester methyl carbons, the carbonyl carbons of the ester groups, and a series of signals in the aromatic region corresponding to the quaternary and protonated carbons of the central and peripheral phenyl rings. stackexchange.comechemi.com The chemical shifts of these carbons provide valuable information about their electronic environment. For instance, the carbonyl carbons appear at the downfield end of the spectrum due to their electron-deficient nature. stackexchange.comechemi.com The quaternary carbons attached to the phenyl groups can also be distinguished based on their chemical shifts and signal intensities. stackexchange.comechemi.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Dimethyl 3,4,5,6-tetraphenylphthalate

Carbon Atom TypeChemical Shift (ppm) Range
Ester Methyl Carbon (C1)~52
Ester Carbonyl Carbon (C2)~168
Quaternary Aromatic Carbons (C3, C4, C5, C6, C10)132-144
Protonated Aromatic Carbons125-131

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The numbering scheme corresponds to a systematic IUPAC naming of the atoms. stackexchange.comechemi.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the characteristic functional groups present in this compound and its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of 3,4,5,6-tetraphenylphthalic anhydride (B1165640), a key derivative, displays characteristic absorption bands. nih.gov A strong absorption band is typically observed in the region of 1750-1850 cm⁻¹, which is indicative of the symmetric and asymmetric stretching vibrations of the C=O groups in the anhydride ring. The spectrum also shows bands corresponding to C-H stretching of the aromatic rings and C-C stretching vibrations within the rings. For the corresponding dicarboxylic acid, a broad O-H stretching band from the carboxylic acid groups would be expected in the region of 2500-3300 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands for Tetraphenylphthalic Anhydride

Functional GroupVibrational ModeWavenumber (cm⁻¹) Range
Anhydride C=OSymmetric & Asymmetric Stretch1750 - 1850
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1400 - 1600

Source: The data is based on typical IR spectral data for aromatic anhydrides. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule, providing insights into its electronic structure and the effects of functionalization. The extensive π-conjugated system of this compound and its derivatives gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the molecular structure and the presence of different functional groups. Studies on related aromatic compounds show that the electronic absorption spectra can be influenced by factors such as solvent polarity and pH. researchgate.net For instance, the UV-Vis spectrum of tetraphenylphthalic anhydride has been recorded and is available in spectral databases. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Hydrogen Bonding: In the case of this compound, the carboxylic acid functional groups can form strong hydrogen bonds, leading to the formation of dimers or extended networks in the solid state. These hydrogen bonds significantly influence the molecular packing. rsc.org In derivatives like esters or amides, other types of hydrogen bonds, such as C-H···O interactions, may also be present. cardiff.ac.uk

π-Stacking: The multiple phenyl rings in the structure provide ample opportunity for π-π stacking interactions. rsc.orgnih.gov These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, contribute to the stability of the crystal lattice. The geometry of the π-stacking, such as face-to-face or offset arrangements, can be precisely determined from the crystal structure data. nih.gov The interplay between hydrogen bonding and π-stacking often dictates the final supramolecular architecture. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of this compound. The compound has a molecular formula of C₃₂H₂₂O₄ and a monoisotopic mass of 470.151809 Da. chemspider.com This precise mass is a key identifier in high-resolution mass spectrometry.

In a typical mass spectrometry experiment, the molecule is ionized, often using a soft ionization technique to minimize fragmentation and preserve the molecular ion. The resulting mass-to-charge ratio (m/z) of the molecular ion provides a direct measurement of the molecular weight. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

Fragmentation analysis provides further structural information. While soft ionization methods are preferred for determining the molecular weight, controlled fragmentation can be induced to study the molecule's substructures. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). For this compound, the initial loss of a water molecule from the two carboxylic acid groups to form the corresponding anhydride is a plausible fragmentation pathway. This would result in a fragment ion with a mass corresponding to tetraphenylphthalic anhydride (C₃₂H₂₀O₃). nih.gov Further fragmentation could involve the loss of CO₂ or cleavage of the phenyl rings.

Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₃₂H₂₂O₄ nih.gov
Average Mass470.524 Da chemspider.com
Monoisotopic Mass470.151809 Da chemspider.com
Major FragmentTetraphenylphthalic anhydride (C₃₂H₂₀O₃) nih.gov

Thermal Analysis Techniques for Investigating Material Behavior and Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would likely show an initial mass loss at lower temperatures corresponding to the evaporation of any residual solvent or adsorbed water. A significant mass loss at higher temperatures would indicate the onset of thermal decomposition. The decomposition of similar aromatic carboxylic acids often involves decarboxylation (loss of CO₂) and the formation of various aromatic byproducts. The temperature at which this decomposition begins is a critical measure of the compound's thermal stability. For instance, studies on related polyesters show degradation starting around 275°C. dtic.mil

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect endothermic and exothermic transitions. For this compound, an endothermic peak would be expected at its melting point. The process of decarboxylation is often observed as an exothermic event in DSC analysis. The heat of fusion and the temperatures of any phase transitions provide a comprehensive thermal profile of the compound. For example, studies on phthalic acid on a silver surface showed it decomposes to phthalic anhydride and polyanhydride at 150 K. uba.ar

The combination of TGA and DSC, sometimes coupled with other analytical techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry, allows for a detailed analysis of the volatile products evolved during thermal decomposition, providing a complete picture of the degradation mechanism. libretexts.orgnih.gov

Expected Thermal Analysis Data for this compound

Analysis TechniqueExpected ObservationSignificance
TGAMass loss at elevated temperaturesIndicates decomposition temperature and thermal stability.
DSCEndothermic peakCorresponds to the melting point of the compound.
DSCExothermic peak(s)May indicate crystallization or decomposition events like decarboxylation.

Computational and Theoretical Investigations of 3,4,5,6 Tetraphenylphthalic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of molecules. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for large molecules like 3,4,5,6-tetraphenylphthalic acid.

DFT calculations are employed to determine key electronic parameters that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. longdom.org

For aromatic carboxylic acids, DFT studies can predict sites susceptible to electrophilic or nucleophilic attack by mapping the electrostatic potential. The distribution of electron density, influenced by the electron-withdrawing carboxylic acid groups and the bulky, electron-donating phenyl substituents, dictates the molecule's reactivity. In related studies of complex organic molecules, DFT has been used to analyze electronic structures, absorption spectra, and non-linear optical properties. nih.gov For instance, calculations on similar substituted aromatic compounds provide insights into how molecular stacking and conformation influence these electronic properties. nih.gov

Table 1: Representative Frontier Molecular Orbital Parameters for Aromatic Acids (Illustrative) This table presents illustrative data for similar compounds as direct data for this compound is not available.

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2-Aminoterephthalic Acid B3LYP/6-311++G(d,p) -6.24 -2.38 3.86
Benzoic Acid B3LYP/6-311G -7.21 -0.98 6.23

Data sourced from computational studies on related molecules for illustrative purposes. longdom.org

Semi-empirical molecular orbital theories, such as AMPAC (Austin Model 1) and MNDO (Modified Neglect of Diatomic Overlap), offer a faster, albeit less accurate, alternative to ab initio methods like DFT. These methods are particularly useful for exploring the potential energy surface of large molecules and comparing the relative stabilities of different isomers or conformers.

Studies on related cyclic compounds, such as tetrahydrophthalic anhydrides, have utilized these methods to investigate conformational geometries and the relative stability of various conformers. researchgate.net For this compound, the rotation of the four phenyl groups and the two carboxylic acid groups creates a complex conformational landscape. Semi-empirical methods can efficiently calculate the total energy of these different conformations, identifying the most stable (lowest energy) structures and the energy barriers for interconversion between them. researchgate.net These calculations have shown that while semi-empirical methods can be powerful, they sometimes underestimate the stability of certain conformers compared to experimental findings. researchgate.net

Table 2: Relative Stability of Tetrahydrophthalic Anhydride (B1165640) (THPA) Isomers using Semi-Empirical Methods This table demonstrates the application of the methodology on a related class of compounds.

Isomer Method Calculated Heat of Formation (kcal/mol) Relative Stability (kcal/mol)
cis-Δ¹-THPA PM3 -99.5 0.0
cis-Δ²-THPA PM3 -97.8 +1.7
cis-Δ³-THPA PM3 -101.2 -1.7

Data adapted from findings on related anhydride structures to illustrate the method's application. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations explore their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a molecule as large and flexible as this compound, MD simulations are invaluable for conformational analysis. The simulations can model the rotational freedom of the phenyl and carboxylic acid groups, revealing the preferred orientations and the dynamic transitions between different conformational states. Such simulations have been applied to other aromatic carboxylic acids to study their adsorption on surfaces and their aggregation behavior in solution. acs.org These studies show that the aromatic rings can engage in π–π stacking interactions, leading to the formation of stable aggregates. acs.org The conformation of the molecule can also be influenced by its environment, such as the presence of a solvent or its proximity to a solid surface, which can lead to specific "lock-and-key" geometric arrangements. aip.org

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. The precursor to this compound, its anhydride, is typically synthesized via a Diels-Alder reaction between tetraphenylcyclopentadienone (B147504) and maleic anhydride.

Theoretical calculations, often using DFT, can model this [4+2] cycloaddition reaction in detail. youtube.com Such calculations can determine the activation energies for different reaction pathways, for example, the endo and exo approaches of the dienophile. longdom.org This allows for the prediction of reaction selectivity. The geometry of the transition state—the highest energy point along the reaction coordinate—can be precisely located and analyzed. scm.com For complex reactions, these computational studies reveal whether the reaction is concerted (occurs in a single step) or proceeds through intermediates, and whether bond formation is synchronous or asynchronous. longdom.org

Table 3: Illustrative Activation Energies for Diels-Alder Reactions This table provides example data from computational studies on Diels-Alder reactions to demonstrate the type of insights gained.

Reaction System Pathway Calculated Activation Energy (kcal/mol)
Cyclobutenone + 1,3-Butadiene Endo 7.45
Cyclobutenone + 1,3-Butadiene Exo 9.69
Furan + Maleic Anhydride Endo 10.5

Data adapted from computational studies on representative Diels-Alder reactions. longdom.org

Structure-Property Relationship Modeling in Derived Materials (e.g., photoluminescence properties)

A major application of computational modeling is to establish relationships between a molecule's structure and the macroscopic properties of materials derived from it. For this compound, its derivatives are of interest for applications in materials science, potentially as components in polymers or as fluorescent probes.

Computational methods can predict key properties like photoluminescence. Time-dependent DFT (TD-DFT) is used to calculate excited state energies, which correspond to the absorption and emission of light. rsc.org These calculations can predict the fluorescence and phosphorescence quantum yields of materials. For example, computational studies on tetraphenyl-substituted porphyrins have successfully elucidated their photophysical properties, explaining the mechanisms of fluorescence quenching. rsc.orghelsinki.fi

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These are statistical models that correlate variations in molecular structure (represented by calculated descriptors) with observed properties like photodynamic activity or cytotoxicity. mdpi.com For materials derived from this compound, QSAR could be used to predict how modifications to the phenyl groups or derivatization of the carboxylic acid functions would impact their photoluminescent behavior, guiding the design of new materials with tailored optical properties. mdpi.com

Applications and Advanced Research Directions

Catalysis and Organic Transformations

The catalytic prowess of derivatives of 3,4,5,6-tetraphenylphthalic acid is prominently demonstrated through the activity of N-hydroxyl-3,4,5,6-tetraphenylphthalimide (NHTPPI). This compound has emerged as a highly effective catalyst in a range of aerobic oxidation reactions, offering efficient and selective transformations of hydrocarbons under mild conditions.

Role of N-hydroxyl-3,4,5,6-tetraphenylphthalimide in Catalytic Oxidation Processes

N-hydroxyl-3,4,5,6-tetraphenylphthalimide, an analogue of N-hydroxyphthalimide (NHPI), has shown exceptional catalytic activity, particularly when used in conjunction with co-catalysts. Its high efficiency is attributed to the electronic and steric effects of the tetraphenyl-substituted backbone.

NHTPPI, in combination with a co-catalyst such as cobalt naphthenate, has been effectively employed in the oxidation of cyclopentane (B165970). This process yields valuable industrial products, cyclopentanol (B49286) and cyclopentanone. In a specific application, a catalytic system comprising NHTPPI and cobalt naphthenate demonstrated high conversion and selectivity under controlled reaction conditions.

Table 1: Catalytic Oxidation of Cyclopentane

Catalyst System Reactant Products Temperature (°C) Pressure (MPa) Conversion (%) Overall Selectivity (%)
N-hydroxyl-3,4,5,6-tetraphenylphthalimide / Cobalt Naphthenate Cyclopentane Cyclopentanol, Cyclopentanone 146 0.7 - 3.0 99.4 97.1

Data sourced from patent information describing the process. nsf.gov

The oxidation of cyclohexane (B81311) is a critical industrial process, traditionally leading to the production of a mixture of cyclohexanol (B46403) and cyclohexanone (B45756), known as KA oil. This mixture is a primary precursor for the synthesis of adipic acid, a key monomer in the production of nylon. While direct evidence for the use of NHTPPI in the simultaneous co-production of KA oil and adipic acid from cyclohexane is not extensively documented in the primary literature, the role of N-hydroxyphthalimide (NHPI) and its analogues in the oxidation of KA oil is well-established. nsf.gov

Industrial processes often involve a two-step oxidation of cyclohexane. The first step yields KA oil, and the subsequent oxidation of this mixture produces adipic acid. researchgate.net Research has focused on developing more efficient and environmentally benign single-step or tandem processes. Catalytic systems involving NHPI analogues are at the forefront of this research, aiming to facilitate the oxidation under milder conditions and with greater selectivity. nsf.govresearchgate.net The function of the NHPI-type catalyst is to promote the oxidation of the intermediate cyclohexanol and cyclohexanone to adipic acid. nsf.gov

Mechanism of Catalytic Action and Catalyst Design Principles

The catalytic activity of N-hydroxyl-3,4,5,6-tetraphenylphthalimide and related N-hydroxyphthalimides is centered around the in-situ generation of the highly reactive phthalimide-N-oxyl (PINO) radical. nsf.govacs.org This radical species is the key intermediate that drives the oxidation process.

The catalytic cycle is initiated by the abstraction of a hydrogen atom from the N-hydroxy group of NHTPPI by an initiator, which can be a metal co-catalyst or another radical species. acs.org This generates the tetraphenylphthalimide-N-oxyl radical. This PINO radical is a potent hydrogen atom abstractor and reacts with the hydrocarbon substrate (e.g., cyclopentane or cyclohexane) to form a carbon-centered radical and regenerate the NHTPPI catalyst. acs.orgresearchgate.net The carbon-centered radical then reacts with molecular oxygen to form a peroxy radical, which subsequently undergoes a series of reactions to yield the final oxidized products, such as alcohols, ketones, and carboxylic acids.

The design of effective PINO-type catalysts hinges on several key principles: nsf.gov

Redox Potential: The ease of formation of the PINO radical is a critical factor. Electron-withdrawing or -donating groups on the phthalimide (B116566) backbone can modulate the redox potential and, consequently, the catalytic activity. researchgate.net

Solubility and Reactivity: The substituents on the phthalimide ring also affect the catalyst's solubility in the reaction medium and the reactivity of the PINO radical towards the substrate.

The synergistic effect of a metal co-catalyst, often a transition metal salt like cobalt or copper, is crucial. researchgate.net The metal can facilitate the initial formation of the PINO radical and also participate in the decomposition of hydroperoxide intermediates, further propagating the radical chain reaction. researchgate.net

Advanced Materials Science

The rigid and sterically demanding nature of the this compound ligand makes it an intriguing building block for the construction of advanced materials, particularly coordination polymers with unique structural and functional properties.

Luminescent Materials and Sensors based on Coordination Polymers

Coordination polymers, also known as metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, including their luminescence, can be tailored by the choice of the metal and the organic linker. While specific examples of luminescent coordination polymers based directly on this compound are not widely reported in the surveyed literature, the principles of their design and function can be inferred from studies on structurally similar terphenyl-tetracarboxylate ligands. rsc.orgrsc.org

Coordination polymers incorporating ligands with extensive aromatic systems often exhibit strong luminescence, which can be modulated by the presence of guest molecules or ions. This phenomenon forms the basis for their application as chemical sensors. For instance, a coordination polymer built with a terphenyl-tetracarboxylate ligand and cadmium ions has been shown to exhibit strong fluorescence. rsc.org The intensity of this fluorescence can be selectively quenched or enhanced by the presence of specific metal ions, such as Fe³⁺ and Al³⁺, allowing for their detection even in mixtures of ions. rsc.org

The sensing mechanism in such materials often involves energy transfer between the ligand and the analyte or the interaction of the analyte with the metal center, which in turn affects the luminescent properties of the coordination polymer. The design of such sensors focuses on creating porous structures that allow for the diffusion of analytes to the active sites within the framework. The bulky tetraphenyl groups of this compound could potentially create porous frameworks with high stability, making it a promising candidate for the development of new luminescent sensors.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry explores the non-covalent interactions that guide molecules to organize into larger, ordered structures. This compound is an ideal candidate for such research due to its distinct functional groups. The primary driving forces for its self-assembly would be a combination of hydrogen bonding and π-π interactions. nih.gov

The two carboxylic acid groups can form strong, directional hydrogen-bond dimers with neighboring molecules. This is a well-known and robust self-assembly motif that often leads to the formation of linear chains or tapes. nih.gov Simultaneously, the four peripheral phenyl groups provide extensive surfaces for π-π stacking and C-H···π interactions between these chains, allowing them to organize into two- or three-dimensional architectures. The interplay between the strong hydrogen bonding and the weaker, but numerous, π-interactions would dictate the final, complex supramolecular structure. Research in this area would focus on crystallizing the molecule under various conditions (e.g., different solvents) to understand and control these assembly processes.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Methodologies

The conventional synthesis of 3,4,5,6-tetraphenylphthalic acid typically involves a Diels-Alder reaction between tetracyclone (tetraphenylcyclopentadienone) and maleic anhydride (B1165640), followed by subsequent hydrolysis. While effective, current research is geared towards developing more efficient, sustainable, and versatile synthetic methods.

One promising area of exploration is the use of solid-supported synthesis . This approach involves anchoring reagents or catalysts onto a solid matrix, such as polystyrene resins or silica (B1680970) gel. researchgate.net This methodology offers several advantages, including simplified purification of the final product, as the supported species can be easily filtered off. Research in this domain is focusing on overcoming challenges like catalyst leaching, where the active catalytic species detaches from the support, and ensuring the long-term stability and recyclability of the supported catalyst. researchgate.net

The application of ionic liquids (ILs) as reaction media presents another innovative pathway. researchgate.net ILs are salts with low melting points that can offer unique solvent properties, potentially enhancing reaction rates and selectivity. Their non-volatile nature also positions them as a "greener" alternative to conventional organic solvents. The immobilization of catalysts within an ionic liquid phase is an active area of investigation, with studies showing potential for efficient product separation. researchgate.net However, ensuring the stability of the catalyst within the IL over multiple reaction cycles remains a key challenge to be addressed. researchgate.net

Furthermore, research into the synthesis of derivatives, such as phthalazinones , from 3,4,5,6-tetraphenylphthalic anhydride is expanding the chemical space accessible from this starting material. koreascience.krresearchgate.netsdiarticle3.com These efforts not only broaden the range of compounds that can be synthesized but also open up possibilities for new applications, particularly in medicinal chemistry. researchgate.netsdiarticle3.com

Development of Advanced Functional Materials with Tailored Properties

The rigid and bulky nature of the this compound moiety makes it an excellent building block for high-performance polymers and other advanced materials. Its incorporation into polymer backbones can significantly enhance thermal stability and introduce desirable optical and electrical properties.

A significant area of development is the synthesis of polyimides from 3,4,5,6-tetraphenylphthalic anhydride. rsc.orgresearchgate.net These polymers exhibit exceptional thermal stability, with high glass transition temperatures and decomposition temperatures, making them suitable for applications in high-temperature environments. researchgate.netmdpi.com The introduction of the bulky tetraphenylphthalic group can also lead to the formation of amorphous, soluble polymers, which is advantageous for processing and film formation. researchgate.net Research is focused on creating colorless polyimide films, which are highly sought after for applications in flexible displays and other optoelectronic devices. rsc.org

The following table summarizes the thermal properties of some polyimides derived from or related to tetraphenylphthalic anhydride, illustrating their high performance.

Polymer SystemGlass Transition Temperature (Tg)10% Weight Loss Temperature (Td10)Reference
Polyimides with Naphthalene (B1677914) Ring Structure381 °C586 °C mdpi.com
Terphenyl-based Polyimides396-413 °C- rsc.org
Phthalide-containing Poly(ether-imide)s322-352 °C>400 °C (initial decomposition) nih.gov

Another exciting frontier is the use of this compound and its derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs) . google.comrroij.comnih.govipn.mxresearchgate.net MOFs are crystalline materials with ultra-high porosity and surface area, making them ideal candidates for applications such as gas storage and separation. google.comnih.govresearchgate.net The rigid structure of the tetraphenylphthalic ligand can be exploited to create robust frameworks with precisely defined pore structures. Research in this area is exploring the synthesis of MOFs with tailored pore sizes and chemical functionalities for selective gas adsorption. google.com

The photophysical properties of this class of compounds are also being leveraged in the development of luminescent materials . instras.comresearchgate.netnih.govrsc.orgnih.gov By coordinating metal ions, particularly lanthanides, with ligands derived from phthalic acids, it is possible to create complexes that exhibit strong and long-lived luminescence. instras.comrsc.orgnih.gov This "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal center, is a key focus of research. nih.gov These luminescent materials have potential applications in areas such as chemical sensing, bioimaging, and organic light-emitting diodes (OLEDs). instras.comnih.govontosight.ai

Interdisciplinary Research with Other Scientific and Engineering Domains

The unique properties of materials derived from this compound are fostering collaborations across various scientific and engineering disciplines.

In the field of materials science and engineering , the development of high-performance polyimides with excellent thermal stability and optical transparency is directly relevant to the advancement of next-generation electronics and aerospace components. rsc.orgbiesterfeld.com The ability to tune the properties of these polymers at the molecular level opens up possibilities for creating materials with specific functionalities for demanding applications.

The exploration of MOFs for chemical engineering applications, such as gas storage and catalysis, is a rapidly growing area. google.comnih.gov The design and synthesis of MOFs based on tetraphenylphthalic acid linkers could lead to more efficient and selective processes for capturing and storing gases like hydrogen and methane, or for catalyzing important chemical reactions. google.com

In the realm of sensor technology and biomedical imaging , the development of luminescent metal complexes based on phthalic acid derivatives holds significant promise. instras.comnih.gov These materials could be used to create highly sensitive and selective sensors for detecting specific ions or molecules. instras.comrsc.org In biomedical applications, their luminescent properties could be harnessed for advanced imaging techniques. nih.gov

Finally, computational chemistry is playing an increasingly important role in guiding the design of new materials based on this compound. nih.gov Theoretical modeling can predict the properties of yet-to-be-synthesized polymers and MOFs, allowing researchers to prioritize synthetic efforts on the most promising candidates. This synergy between computational and experimental chemistry is accelerating the pace of discovery in this exciting field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.